molecular formula C16H17N3O3 B10900135 N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-(dimethylamino)benzohydrazide

N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-(dimethylamino)benzohydrazide

Cat. No.: B10900135
M. Wt: 299.32 g/mol
InChI Key: YTRAZDYFZPGGQK-LICLKQGHSA-N
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Description

N’~1~-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-4-(DIMETHYLAMINO)BENZOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and hydrazones are a subclass where the amine is specifically a hydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-4-(DIMETHYLAMINO)BENZOHYDRAZIDE typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 4-(dimethylamino)benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base hydrazone. The general reaction scheme is as follows:

2,4-Dihydroxybenzaldehyde+4-(Dimethylamino)benzohydrazideN’ 1 -[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-4-(DIMETHYLAMINO)BENZOHYDRAZIDE+H2O\text{2,4-Dihydroxybenzaldehyde} + \text{4-(Dimethylamino)benzohydrazide} \rightarrow \text{N'~1~-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-4-(DIMETHYLAMINO)BENZOHYDRAZIDE} + \text{H}_2\text{O} 2,4-Dihydroxybenzaldehyde+4-(Dimethylamino)benzohydrazide→N’ 1 -[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-4-(DIMETHYLAMINO)BENZOHYDRAZIDE+H2​O

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery systems and purification steps, such as recrystallization or chromatography, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction of the azomethine group (C=N) can yield the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at positions ortho to the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or hydrogenation using palladium on carbon (Pd/C) can be used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N’~1~-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-4-(DIMETHYLAMINO)BENZOHYDRAZIDE is used as a ligand in coordination chemistry

Biology and Medicine

The compound has shown promise in biological studies due to its potential as an enzyme inhibitor. It is being investigated for its antimicrobial, antifungal, and anticancer properties. The presence of hydroxyl groups and the azomethine linkage are crucial for its biological activity.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its ability to form stable complexes and its vibrant color properties.

Mechanism of Action

The biological activity of N’~1~-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-4-(DIMETHYLAMINO)BENZOHYDRAZIDE is primarily attributed to its ability to chelate metal ions and interact with biological macromolecules. The compound can inhibit enzymes by binding to their active sites, disrupting normal enzymatic functions. The hydroxyl groups and azomethine linkage play a significant role in these interactions, facilitating hydrogen bonding and coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[(E)-1-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’~1~-[(E)-1-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’~1~-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-4-(DIMETHYLAMINO)BENZOHYDRAZIDE is unique due to the presence of both hydroxyl groups and a dimethylamino group, which enhance its solubility and reactivity. These functional groups also contribute to its strong chelating ability and biological activity, making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-4-(dimethylamino)benzamide

InChI

InChI=1S/C16H17N3O3/c1-19(2)13-6-3-11(4-7-13)16(22)18-17-10-12-5-8-14(20)9-15(12)21/h3-10,20-21H,1-2H3,(H,18,22)/b17-10+

InChI Key

YTRAZDYFZPGGQK-LICLKQGHSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NN=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

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